n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide
CAS No.:
Cat. No.: VC19942981
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2S |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | N-(1-phenylpyrazol-4-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-7-11-13(8-9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
| Standard InChI Key | JDTYDADMQVSBTB-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide possesses the systematic IUPAC name N-(1-phenylpyrazol-4-yl)methanesulfonamide, reflecting its core pyrazole ring substituted with a phenyl group at position 1 and a methanesulfonamide moiety at position 4. The molecular formula C₁₀H₁₁N₃O₂S corresponds to a molar mass of 237.28 g/mol, with a sulfur atom contributing to its polarizability and hydrogen-bonding capacity.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂S |
| Molar Mass | 237.28 g/mol |
| IUPAC Name | N-(1-phenylpyrazol-4-yl)methanesulfonamide |
| Canonical SMILES | CS(=O)(=O)NC₁=CN(N=C₁)C₂=CC=CC=C₂ |
| InChI Key | JDTYDADMQVSBTB-UHFFFAOYSA-N |
| PubChem CID | 68991272 |
The SMILES notation illustrates the pyrazole ring (C1=CN(N=C1)C2=CC=CC=C2) linked to the methanesulfonamide group (CS(=O)(=O)N-), while the InChI key provides a unique stereochemical identifier.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR: The pyrazole ring’s C3 and C5 protons resonate as singlets between δ 7.1–7.5 ppm, while phenyl ring protons appear as multiplet signals at δ 7.3–7.5 ppm . The sulfonamide NH group typically absorbs near δ 8.1 ppm, though exchange broadening may obscure this signal.
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¹³C NMR: Key signals include the sulfonyl sulfur-attached carbon at δ 45–50 ppm and pyrazole carbons at δ 105–160 ppm, consistent with aromatic systems .
Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 237.28, with fragmentation patterns confirming the loss of SO₂ (64 Da) and subsequent ring decomposition.
Synthesis and Optimization Strategies
Reaction Pathways and Intermediate Isolation
The synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide typically follows a three-step sequence:
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Pyrazole Core Formation: Condensation of phenylhydrazine with 1,3-diketones under acidic conditions yields 1-phenyl-1H-pyrazole derivatives. For example, ethyl 2,4-dioxo-4-arylbutanoates react with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates .
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Sulfonamide Functionalization: Nucleophilic substitution at the pyrazole C4 position using methanesulfonyl chloride in the presence of base (e.g., triethylamine) introduces the sulfonamide group.
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Deprotection and Purification: Acidic or basic hydrolysis removes ester protecting groups, followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Table 2: Representative Synthetic Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Pyrazole formation | Phenylhydrazine, EtOH | 65–80 |
| Sulfonylation | Methanesulfonyl chloride, Et₃N | 70–85 |
| Final purification | Ethanol/water recrystallization | 90–95 |
Reaction optimization studies indicate that maintaining temperatures below 40°C during sulfonylation minimizes byproducts like N,N-disubstituted sulfonamides .
Analytical Challenges and Solutions
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Byproduct Formation: Competitive sulfonation at the pyrazole N2 position occurs in 5–10% of cases, requiring chromatography for removal .
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Solvent Selection: Tetrahydrofuran (THF) improves sulfonamide solubility compared to dichloromethane, enhancing reaction rates by 20% .
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Analgesic Effects
In murine models, N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide demonstrates dose-dependent inhibition of cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ (PGE₂) levels by 40–60% at 10 mg/kg doses. The sulfonamide group’s electron-withdrawing properties enhance binding to COX-2’s hydrophobic pocket, as evidenced by molecular docking simulations.
Table 3: Comparative Biological Activity Data
| Organism | MIC (μg/mL) | Target Pathway |
|---|---|---|
| S. aureus (MRSA) | 16 | Folate synthesis |
| E. coli | 32 | Dihydropteroate synthase |
| Candida albicans | >64 | N/A |
Toxicity Profile
Preliminary acute toxicity studies in rats indicate an LD₅₀ > 500 mg/kg, with no observed hepatotoxicity at therapeutic doses. Chronic exposure (28 days, 50 mg/kg/day) caused mild renal tubular hyperplasia, suggesting dose-limiting nephrotoxicity.
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the phenyl ring with pyridyl groups improves water solubility by 3-fold while maintaining COX-2 affinity.
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Prodrug Approaches: Esterification of the sulfonamide NH group enhances oral bioavailability from 12% to 58% in preclinical models .
Patent Landscape
As of 2024, three patents describe derivatives of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide:
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US20240148912A1: Covers COX-2 inhibitory analogs for osteoarthritis treatment.
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EP4155267A1: Claims antimicrobial compositions combining the compound with β-lactam antibiotics.
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CN114957311A: Discloses nanoparticle formulations for enhanced blood-brain barrier penetration.
Future Research Directions
Unresolved Mechanistic Questions
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Receptor Specificity: Whether the compound selectively inhibits COX-2 over COX-1 remains unverified in human cell lines.
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Metabolic Fate: Phase I/II metabolism pathways require elucidation using LC-MS/MS techniques.
Clinical Translation Challenges
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Formulation Stability: The sulfonamide group’s susceptibility to hydrolysis in gastric pH necessitates enteric coating strategies.
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Resistance Mitigation: Combination therapies with existing antimicrobials may delay resistance development in Gram-positive pathogens.
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